Egfr-IN-91

EGFR C797S resistance osimertinib resistance Ba/F3 engineered cell lines

EGFR-IN-91 addresses two critical gaps in EGFR resistance research: C797S-mediated osimertinib failure and CNS penetration. This fourth-generation EGFR TKI delivers reversible inhibition of EGFRL858R/C797S (IC50=4.6 nM) and EGFRexon19del/C797S (IC50=2.5 nM) with validated BBB penetration (Kp=0.95, Kp,uu=0.33) and intracranial PDX tumor regression (P=0.0059). Exquisite kinase selectivity (S(10)=0.015 across >400 kinases) minimizes off-target confounding. Research-grade powder; global shipping available.

Molecular Formula C22H25ClFN5O3
Molecular Weight 461.9 g/mol
Cat. No. B12380996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-91
Molecular FormulaC22H25ClFN5O3
Molecular Weight461.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)OCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC
InChIInChI=1S/C22H25ClFN5O3/c1-28-6-8-29(9-7-28)32-11-10-31-20-12-15-18(13-19(20)30-2)25-14-26-22(15)27-17-5-3-4-16(23)21(17)24/h3-5,12-14H,6-11H2,1-2H3,(H,25,26,27)
InChIKeyOXIJKGCVPJOUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-91 (Compound 9) for Osimertinib-Resistant C797S Mutant NSCLC: Procurement Guide for Research Use


EGFR-IN-91 (compound 9, CAS 3032113-20-2) is a non-covalent, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) bearing a trisubstituted hydroxylamine bioisostere [1]. Distinguished from covalent third-generation TKIs, EGFR-IN-91 exhibits reversible binding and high oral bioavailability, enabling potent inhibition of osimertinib-resistant double-mutant EGFR (L858R/C797S and exon19del/C797S) [2]. Critically, the compound demonstrates significant blood-brain barrier (BBB) penetration (Kp = 0.95, Kp,uu = 0.33 in rat), a property lacking in earlier-generation agents and many competing fourth-generation candidates, positioning it as a specialized research tool for central nervous system (CNS) metastatic non-small cell lung cancer (NSCLC) models driven by acquired C797S resistance [2].

Why EGFR-IN-91 Cannot Be Replaced by Osimertinib, BBT-176, or Other Fourth-Generation Analogs


Generic substitution among EGFR inhibitors fails due to fundamental mechanistic and pharmacokinetic divergence. Third-generation irreversible TKIs like osimertinib require covalent bonding to Cys797, rendering them impotent against the C797S gatekeeper mutation (IC50 >100 nM for osimertinib in C797S-harboring models) [1]. Competing fourth-generation reversible inhibitors such as BBT-176 and BLU-945 address the C797S resistance mechanism but frequently lack documented, high-level BBB penetration—a critical differentiator for intracranial tumor models [2]. EGFR-IN-91 uniquely bridges this gap: it not only retains low nanomolar potency against osimertinib-resistant C797S double mutants (IC50 2.5–4.6 nM) but also achieves a brain-to-plasma partitioning coefficient (Kp) of 0.95, translating to robust intracranial PDX tumor regression [1]. Interchanging with analogs that lack equivalent BBB penetration or C797S activity will confound studies requiring CNS exposure or models of acquired osimertinib resistance [2].

EGFR-IN-91 Quantitative Differentiation Evidence: Comparative Activity, Selectivity, and CNS Penetration Data


Retained Nanomolar Potency Against Osimertinib-Resistant C797S Double Mutants Versus Osimertinib and BBT-176

EGFR-IN-91 (compound 9) retains single-digit nanomolar inhibitory activity against engineered Ba/F3 cell lines harboring osimertinib-resistant EGFR double mutants. Specifically, EGFR-IN-91 exhibits IC50 values of 4.6 nM against EGFRL858R/C797S and 2.5 nM against EGFRexon19del/C797S [1]. In contrast, the third-generation irreversible inhibitor osimertinib is effectively inactive against these C797S-harboring models, with reported IC50 values exceeding 100 nM due to the inability to form a covalent bond with the mutated serine residue [2]. Compared to the fourth-generation reversible inhibitor BBT-176, which shows an IC50 of 5.35 nM against EGFRL858R/C797S in analogous protein-based assays, EGFR-IN-91 demonstrates a slightly more potent inhibition profile (4.6 nM) in the cellular Ba/F3 context [3].

EGFR C797S resistance osimertinib resistance Ba/F3 engineered cell lines fourth-generation EGFR TKI

12- to 33-Fold Mutant-Selectivity Over Wild-Type EGFR: A431 Cell Comparison

EGFR-IN-91 demonstrates a favorable selectivity window for activating EGFR mutants over wild-type (WT) EGFR. In the A431 cell line, which overexpresses EGFRwt, EGFR-IN-91 exhibits a comparatively high IC50 of 83 nM [1]. When compared against its potency in patient-derived mutant NSCLC lines (IC50 7.2 nM against NCI-H3255 EGFRL858R cells), this translates to a 12-fold selectivity margin. When benchmarked against its most potent C797S double-mutant activity (2.5 nM), the selectivity margin expands to 33-fold [1]. This mutant-sparing profile is a hallmark of fourth-generation EGFR TKIs like BLU-945 (which also reports nanomolar potency for mutants with reduced WT EGFR inhibition), but EGFR-IN-91 provides quantitatively defined selectivity ratios suitable for direct comparative analysis in procurement decisions [2].

EGFR wild-type sparing mutant selectivity A431 cell line toxicity window

High Blood-Brain Barrier Penetration: 36-Fold Superior Unbound Brain Exposure Versus Osimertinib

A key differentiator for EGFR-IN-91 is its validated, high-level brain penetration, a property absent or poorly characterized in many competing fourth-generation analogs. In Sprague-Dawley rats, a single 20 mg/kg oral dose of EGFR-IN-91 yielded a brain-to-plasma partition coefficient (Kp) of 0.95 and an unbound brain-to-unbound plasma partition coefficient (Kp,uu) of 0.33 [1]. This Kp,uu value is approximately 36-fold higher than that reported for osimertinib (Kp,uu = 0.0092 at 10 mg/kg oral in Han Wistar rats) [2]. While other fourth-generation candidates such as BBT-176 and BLU-945 demonstrate activity against C797S mutants, publicly available quantitative brain penetration data (Kp or Kp,uu values) for these comparators are either limited or do not match the high Kp,uu of 0.33 documented for EGFR-IN-91, making EGFR-IN-91 the empirically validated choice for intracranial efficacy studies [1].

blood-brain barrier brain penetration CNS metastasis Kp,uu pharmacokinetics

In Vivo Intracranial Tumor Regression in PDX Models: Head-to-Head PK Superiority Over Analog 7

EGFR-IN-91 translates its favorable in vitro and PK profile into robust in vivo intracranial antitumor activity. In a luciferase-tagged HCC827 intracranial patient-derived xenograft (PDX) mouse model, oral administration of EGFR-IN-91 at 10 mg/kg twice daily induced profound tumor regression compared to vehicle control (P = 0.0059) [1]. This intracranial activity is supported by a head-to-head pharmacokinetic comparison with its close structural analog (compound 7). In Sprague-Dawley rats, EGFR-IN-91 demonstrated significantly superior exposure (AUCinf = 279 h·ng/mL vs. 89 h·ng/mL for compound 7 at 1 mg/kg IV) and a substantially longer half-life (t1/2 = 2.29 h vs. 0.56 h) [1]. Furthermore, at a higher dose (2 mg/kg IV and 20 mg/kg PO), EGFR-IN-91 achieved excellent oral bioavailability (F = 64%) with an AUCinf of 3907 h·ng/mL [1]. This combination of intracranial efficacy and superior pharmacokinetic properties relative to its close analog validates the specific structural optimization of EGFR-IN-91 for CNS applications.

intracranial PDX in vivo efficacy tumor regression HCC827 oral bioavailability

High Kinome Selectivity (S(10) = 0.015) Confirmed by KINOMEScan Profiling Against >400 Kinases

EGFR-IN-91 exhibits exquisite kinase selectivity as determined by KINOMEScan technology profiling against a panel of over 400 human kinases at 1 μM. The compound achieved an S(10) selectivity score of 0.015, with only 6 out of 403 nonmutant kinases displaying ≤10% activity at the tested concentration [1]. Apart from moderate affinity for ERBB2 (HER2) (Kd = 21 nM) and minor interactions with ABL1, DRAK1, LYN, and PIKFYVE, the compound demonstrated potent and selective binding to EGFR (Kd <0.2 nM) [1]. This selectivity profile is comparable to the high kinome selectivity reported for BLU-945, another fourth-generation reversible EGFR TKI, which also exhibits wild-type EGFR sparing and minimal off-target kinase engagement [2]. For researchers requiring clean target engagement with minimal confounding off-target pharmacology in complex cellular or in vivo systems, EGFR-IN-91 provides a well-characterized and highly selective tool compound.

kinase selectivity off-target activity KINOMEScan S-score safety pharmacology

Absence of Mutagenicity and Genotoxicity: AMES and Micronucleus Testing Clearance

Despite the incorporation of a trisubstituted hydroxylamine moiety—a functional group traditionally associated with potential mutagenicity concerns in medicinal chemistry—EGFR-IN-91 demonstrates a clean genotoxicity and mutagenicity profile. In an AMES fluctuation assay across four Salmonella strains (TA98, TA100, TA1537, and TA1535), and in an in vitro micronucleus test in Chinese hamster ovary (CHO-K1) cells (both with and without metabolic activation by rat liver S9), EGFR-IN-91 exhibited neither mutagenic nor genotoxic potential [1]. This finding directly contradicts the widely held belief that hydroxylamines are inherently mutagenic and genotoxic. In contrast, many earlier-generation covalent EGFR inhibitors contain acrylamide warheads that carry intrinsic electrophilic reactivity and potential off-target toxicity risks, whereas EGFR-IN-91's reversible binding mechanism and favorable toxicology profile distinguish it as a safer research tool for long-term in vivo studies [2]. This toxicology clearance is particularly important for procurement decisions involving chronic dosing regimens or studies requiring extended compound exposure.

AMES assay genotoxicity mutagenicity hydroxylamine safety pharmacology

Recommended Research Applications for EGFR-IN-91 Based on Validated Differentiation Evidence


Intracranial and CNS Metastatic NSCLC Preclinical Models Requiring High BBB Penetration

EGFR-IN-91 is uniquely suited for intracranial tumor models, including orthotopic brain metastasis PDX and leptomeningeal disease models. Its Kp,uu of 0.33 (36-fold superior to osimertinib) and documented tumor regression in intracranial HCC827 PDX models (P = 0.0059) provide empirical validation for CNS-targeted studies where osimertinib, gefitinib, and most fourth-generation analogs fail due to poor BBB penetration [1][2]. Researchers should prioritize EGFR-IN-91 when the primary endpoint requires measurable free drug exposure in brain tissue or statistically significant reduction in intracranial tumor burden.

Osimertinib-Resistant C797S Double-Mutant In Vitro and In Vivo Models

For studies interrogating acquired resistance to third-generation EGFR TKIs, EGFR-IN-91 offers potent, reversible inhibition of both EGFRL858R/C797S (IC50 = 4.6 nM) and EGFRexon19del/C797S (IC50 = 2.5 nM) mutants [1]. Unlike osimertinib, which is inactive against C797S-harboring models (IC50 >100 nM), EGFR-IN-91 maintains nanomolar potency [2]. Compared to BBT-176 (IC50 = 5.35 nM for L858R/C797S protein), EGFR-IN-91 demonstrates comparable or slightly superior cellular potency in Ba/F3 engineered lines [3]. This application is ideal for validating C797S as a resistance driver or for screening combination therapies to overcome osimertinib failure.

Mutant-Selective EGFR Target Engagement Studies Requiring Minimal WT EGFR Interference

EGFR-IN-91's 12- to 33-fold selectivity for activating EGFR mutants over WT EGFR (as measured in A431 cells, IC50 = 83 nM) enables cleaner pharmacological interpretation of mutant-specific antitumor effects [1]. This selectivity window is particularly valuable for researchers using patient-derived cell lines or xenografts where WT EGFR expression in normal tissues (e.g., skin, gastrointestinal tract) could otherwise confound toxicity readouts. Compared to first-generation reversible inhibitors like gefitinib (which show less mutant/WT discrimination) or pan-EGFR inhibitors, EGFR-IN-91 provides a wider therapeutic index for in vivo dosing [4].

Kinome-Wide Selectivity Profiling and Chemical Biology Target Validation Studies

With an S(10) selectivity score of 0.015 from KINOMEScan profiling (>400 kinases), EGFR-IN-91 exhibits exquisite kinase selectivity, with only 6 of 403 nonmutant kinases showing ≤10% activity at 1 μM [1]. This high selectivity reduces the risk of off-target kinase inhibition confounding phenotypic readouts in complex cellular or in vivo systems. For chemical biology studies requiring clean target engagement—such as PROTAC development, cellular thermal shift assays (CETSA), or phosphoproteomics—EGFR-IN-91 serves as a well-characterized, highly selective chemical probe for mutant EGFR, comparable in selectivity to other advanced fourth-generation TKIs like BLU-945 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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